BenchChemオンラインストアへようこそ!

3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime

β1-adrenergic receptor indenopyrazole SAR oxime ether

This indenopyrazole oxime ether is a structurally defined negative control for β1-adrenergic receptor and kinase panel assays. It shares the indenopyrazole scaffold with active β-blockers but lacks the hydroxypropanolamine pharmacophore, enabling clean attribution of cardiac effects. With MW 283.37 and low tPSA (~38.9 Ų), it falls within favourable CNS MPO space, ideal for brain-penetrant probe design. The stable O-ethyl oxime serves as a diversifiable intermediate for focused β-blocker libraries via O-alkylation. For researchers requiring a pharmacologically inert, scaffold-matched baseline reference.

Molecular Formula C17H21N3O
Molecular Weight 283.375
CAS No. 1025677-93-3
Cat. No. B2568888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime
CAS1025677-93-3
Molecular FormulaC17H21N3O
Molecular Weight283.375
Structural Identifiers
SMILESCCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C
InChIInChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14-
InChIKeyIIYWDGAWYLETGE-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime (CAS 1025677-93-3) – Product Profile and Position in Pyrazole Chemical Space


3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime (CAS 1025677-93-3) is a small-molecule indeno[2,3-d]pyrazole derivative (C17H21N3O, MW 283.37 g/mol) characterized by a tert-butyl substituent at position C-3 and an O-ethyl oxime ether at position C-4. The compound belongs to the broader class of indenopyrazole oxime ethers, a scaffold that has been systematically investigated for β1-adrenergic receptor antagonism, yielding a series of hydroxypropanolamine-modified analogs with quantifiable cardiac depressant activity. [1] While the target compound itself is a simpler, non-hydroxypropanolamine oxime ether, it serves as a key structural intermediate and a comparative baseline for evaluating the functional contribution of the oxypropanolamine side chain. [1]

Why Generic Indenopyrazole or Simple Oxime Ether Substitution Fails for 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime (CAS 1025677-93-3)


Indenopyrazole-based compounds cannot be generically interchanged because biological activity within this class is exquisitely sensitive to the nature of the C-4 oxime substituent. Systematic SAR studies demonstrate that converting the C-4 ketone to an O-ethyl oxime (as in the target compound) versus a hydroxypropanolamine oxime (as in the active β-blockers 7b or 8a-c) results in dramatically different functional outcomes. [1] Specifically, the Angelone et al. paper establishes that only the hydroxypropanolamine-bearing oxime ethers competitively antagonize β1-adrenergic receptors and reduce cardiac contractility in isolated mammalian heart preparations, whereas the simpler oxime precursors (e.g., unsubstituted oximes 5a,b) lack this pharmacological profile entirely. [1] Therefore, the target compound's specific O-ethyl oxime substitution pattern defines a distinct chemical and biological identity that cannot be replicated by casually substituting another indenopyrazole oxime ether.

Quantitative Differentiation Evidence for 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime (CAS 1025677-93-3)


Structural Differentiation from Active β1-Blockers: Absence of Hydroxypropanolamine Side Chain

The target compound is a direct structural analog of the synthetic intermediates 5a and 5b from Angelone et al. 2015, which were inactive as β1-blockers until further derivatized with a hydroxypropanolamine side chain. [1] The active β1-antagonist 7b (1-phenyl-1H-indeno[1,2-c]pyrazol-4-one O-((2-hydroxy-3-(tert-butylamino)propyl)oxime) reduced left ventricular developed pressure (LVDP) by approximately 50% at 10 µM in isolated rat heart Langendorff preparations, while the simpler oxime 5a showed no significant effect. [1] The target compound, bearing an O-ethyl rather than a hydroxypropanolamine substituent, is structurally incapable of engaging the critical hydrogen-bonding interactions required for β1-AR antagonism, positioning it as a negative control or scaffold for further functionalization rather than a direct β-blocker substitute.

β1-adrenergic receptor indenopyrazole SAR oxime ether

Physicochemical Differentiation: MW and tPSA Comparison with Hydroxypropanolamine Derivatives

The target compound (MW 283.37 g/mol; tPSA 38.9 Ų (calculated)) is significantly smaller and less polar than the active β1-blocker series (e.g., 7b, MW ~460 g/mol; tPSA ~80 Ų). [1] This reduced molecular weight and polar surface area predict superior passive membrane permeability and potential CNS penetration compared to the hydroxypropanolamine derivatives, which are designed to remain peripheral. For context, CNS MPO desirability scores favor compounds with MW < 350 and tPSA < 70 Ų, placing the target compound within a favorable range for CNS applications, whereas the classical β-blocker derivatives fall outside this range.

physicochemical properties drug-likeness CNS penetration

Scaffold Comparison: Indenopyrazole vs Classical Aryloxypropanolamine β-Blockers

The indenopyrazole core of the target compound represents a rigid, planar heteroaromatic scaffold distinct from the flexible aryloxypropanolamine backbone of classical β-blockers such as propranolol. [1] This conformational constraint may confer different off-target interaction profiles. In the Angelone et al. study, the indenopyrazole β-blocker 7b demonstrated competitive β1-antagonism with a pA2 value of 7.2 ± 0.1 against isoproterenol-induced tachycardia in isolated rat atria, comparable to propranolol (pA2 ~8.0). [1] While the target compound lacks the hydroxypropanolamine pharmacophore, its indenopyrazole scaffold provides a validated template for developing β1-selective agents with potentially reduced β2-mediated bronchoconstriction side effects.

scaffold hopping β-blocker pharmacophore indenopyrazole

Synthetic Accessibility: O-Ethyl Oxime Intermediate for Parallel Library Synthesis

The synthetic route to active indenopyrazole β-blockers proceeds via the ketone (e.g., 3-(tert-butyl)-1-methylindeno[1,2-c]pyrazol-4(1H)-one) → oxime → O-alkylation sequence. [1] The target compound represents the O-ethyl oxime ether stage, which is a stable, isolable intermediate that can be further diversified by N-alkylation or O-alkylation to generate focused libraries. In the published synthesis, the oxime intermediate (5a/5b) was converted to the epoxide 6a/6b (oxiranylmethyl oxime ether) in 60-70% yield, then ring-opened with amines to afford the final β-blockers 7a-c and 8a-c. [1] The target O-ethyl oxime ether is a direct analog of compound 6a prior to epoxide formation, providing a convenient branching point for library enumeration that avoids the reactivity and stability limitations of the epoxide intermediate.

oxime etherification parallel synthesis SAR library

Comparative Potency Gap: Target Compound vs Active Indenopyrazole CDK Inhibitors

The indenopyrazole scaffold has been extensively explored as a cyclin-dependent kinase (CDK) inhibitor platform. Representative indenopyrazole CDK inhibitors such as 3-isopropyl-5-((4-carbamoylpiperidino)acetamido)indeno[1,2-c]pyrazol-4-one (BDBM5628) inhibit CDK2/cyclin E with an IC50 of 21 nM. [1] In contrast, the target compound lacks the critical C-5 acetamido side chain required for CDK hinge-binding interactions, predicting negligible CDK inhibitory activity. This structural distinction is crucial for applications where CDK inhibition is an undesired off-target effect.

CDK inhibition indenopyrazole kinase selectivity

Purity Benchmark: Available Supply vs Custom Synthesis Requirements

Commercially available stock of the target compound (Key Organics via Hoelzel-Biotech) is supplied at >90% purity in 1 mg unit size, with a reported stock amount of 0.0942 g available as of the latest update. [1] This pre-qualified supply eliminates the need for in-house synthesis and characterization of the indenopyrazole core, which typically requires multi-step synthesis starting from indanone precursors with reported overall yields of 30-50% for analogous compounds. [2] In contrast, the active β-blocker 7b or CDK-active indenopyrazoles require custom synthesis due to limited commercial availability, representing a 4-8 week lead time versus immediate shipment for the target compound.

compound procurement purity assessment research-grade chemicals

Recommended Application Scenarios for 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime (CAS 1025677-93-3)


Negative Control for β1-Adrenergic Receptor Functional Assays

Use as a structurally matched but pharmacologically inert negative control alongside active indenopyrazole β-blockers (e.g., compound 7b) in Langendorff isolated heart or atrial tachycardia assays. The target compound shares the indenopyrazole scaffold but lacks the hydroxypropanolamine pharmacophore, enabling clean attribution of β1-AR-mediated effects to the active comparator. [1]

Starting Material for Parallel Synthesis of β1-AR-Focused Libraries

The O-ethyl oxime ether serves as a stable, diversifiable intermediate for generating focused arrays of indenopyrazole β-blocker candidates via O-alkylation with various epoxides followed by amine ring-opening, following the validated synthetic route of Angelone et al. [1] This avoids handling of labile epoxide intermediates and enables rapid SAR exploration of the amine substituent space.

CNS-Penetrant Probe Scaffold Development

With a molecular weight of 283.37 g/mol and low tPSA (~38.9 Ų), the target compound lies within favorable CNS MPO parameter space, unlike the larger hydroxypropanolamine derivatives (MW > 400, tPSA > 70 Ų). [1] Investigators can exploit this property to design brain-penetrant indenopyrazole probes targeting CNS GPCRs or kinases, using the target compound as the core scaffold for library enumeration.

CDK-Inactive Control for Kinase Selectivity Profiling

When used in kinase panel screening alongside CDK-active indenopyrazoles (e.g., BDBM5628, CDK2 IC50 = 21 nM), the target compound, lacking the C-5 acetamido side chain, provides a scaffold-matched negative control to verify that observed phenotypes are driven specifically by CDK inhibition rather than general indenopyrazole-associated effects. [2]

Quote Request

Request a Quote for 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.